Erythromycylamine - 26116-56-3

Erythromycylamine

Catalog Number: EVT-267739
CAS Number: 26116-56-3
Molecular Formula: C37H70N2O12
Molecular Weight: 735.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycylamine is a semi-synthetic macrolide antibiotic derived from Erythromycin A. It is classified as a second-generation macrolide. [] Erythromycylamine is a key intermediate in the synthesis of other macrolide antibiotics, including Dirithromycin. [, ] It is microbiologically active, exhibiting a similar spectrum of activity to Erythromycin. []

Synthesis Analysis
  • Reduction of Erythromycin A 9(E)-oxime: This method utilizes sodium borohydride (NaBH4) in conjunction with zirconium tetrachloride (ZrCl4) to selectively reduce Erythromycin A 9(E)-oxime to Erythromycylamine. [] This reaction is typically performed under ultrasonic irradiation at room temperature. []

  • Nucleophilic addition, diazotization, and hydrogenation: Erythromycylamine can be synthesized from Erythromycin through a series of reactions involving nucleophilic addition, diazotization, and hydrogenation. []

  • Hydrolysis of Dirithromycin: Dirithromycin, a 9-N,11-O-oxazine derivative of Erythromycylamine, can be hydrolyzed under acidic conditions or in vivo to yield Erythromycylamine as its major active metabolite. []

Molecular Structure Analysis
  • Hydrolysis: Erythromycylamine can undergo acid-catalyzed hydrolysis, primarily at the C-3 glycosidic linkage, yielding N-substituted-3-des-cladinosyl-erythromycylamines and the sugar cladinose. [] The rate of hydrolysis is influenced by pH, temperature, and the nature of the substituent at the N-9 position. [, ]

  • Condensation: Erythromycylamine can condense with aldehydes to form 9,11-cyclic aminals. [] For example, condensation with 2-(2-methoxyethoxy)acetaldehyde yields Dirithromycin. [, ] The stereochemistry of the resulting cyclic aminals is dependent on the reaction conditions and can lead to the formation of diastereoisomers. []

  • Reductive alkylation: Erythromycylamine can undergo reductive alkylation with aliphatic aldehydes in the presence of a reducing agent such as sodium cyanoborohydride, yielding 9-N-alkyl derivatives. [] These derivatives often exhibit enhanced antimicrobial activity. []

Mechanism of Action

Erythromycylamine, like other macrolides, exerts its antimicrobial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. [, ] Specifically, it binds to the nascent peptide exit tunnel within the ribosome, obstructing the progression of nascent peptides. [] The presence of the cladinose sugar, although not essential for activity, enhances the binding affinity to the ribosome. [, ] The interaction of the macrolactone ring with the 23S rRNA is crucial for binding, and the ring's flexibility allows it to optimize its interaction with different bacterial species. []

Physical and Chemical Properties Analysis

Erythromycylamine is a basic compound due to the presence of two amino groups, one on the desosamine sugar and one at the C-9 position. [, ] It exhibits pH-dependent solubility, with increased solubility under basic conditions. []

Applications
  • Structure-Activity Relationship Studies: Erythromycylamine serves as a valuable starting material for synthesizing novel macrolide derivatives with enhanced antimicrobial properties. [, ] By modifying the substituents at the N-9 position, researchers can investigate the impact of different functional groups on antimicrobial activity, tissue penetration, and other pharmacological properties. [, , , ]

  • Probes for Ribosomal Studies: Derivatives of Erythromycylamine, such as bromoacetamido, N-(2)-nitro-4-azidophenyl)glycinamido, and fluorescein isothiocyanate derivatives, can be employed as probes to investigate the topology of the erythromycin-binding site on the ribosome. [] These probes allow researchers to map the interactions between macrolide antibiotics and the ribosome, providing insights into the mechanism of action and potential resistance mechanisms.

  • Model for Phagocyte-Antibiotic Interactions: Erythromycylamine is used to study the uptake and intracellular activity of macrolides within phagocytes, such as neutrophils. [, , , ] Research has shown that Erythromycylamine and other macrolides are concentrated within neutrophils, where they can modulate neutrophil function, including degranulation and oxidative burst. [, , , ] This research has implications for understanding the immunomodulatory effects of macrolides and their role in treating inflammatory diseases.

  • Development of Targeted Drug Delivery Systems: Erythromycylamine can be conjugated to siderophores, molecules involved in iron transport in bacteria, to create targeted drug delivery systems. [] These conjugates exploit the bacteria's iron uptake mechanisms to deliver the antibiotic selectively to the target cells. [] This approach holds promise for improving the efficacy of antibiotics and reducing the development of resistance.

Dirithromycin

Compound Description: Dirithromycin is a 14-membered lactone ring macrolide antibiotic. It is the 9-N,11-O-oxazine derivative of Erythromycylamine, formed by condensation of Erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. [, , , ] Dirithromycin is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Erythromycylamine. [, , , ] It exhibits similar antimicrobial activity to Erythromycylamine and Erythromycin against a range of Gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis. [, ] Dirithromycin is noted for its favorable pharmacokinetic profile, including high tissue penetration and a long half-life that allows for once-daily dosing. [, , ]

Relevance: Dirithromycin is the prodrug of Erythromycylamine. It is structurally similar to Erythromycylamine but with an additional oxazine ring. This structural modification confers improved pharmacokinetic properties to Dirithromycin, leading to its development as an oral antibiotic. [, , ]

Erythromycin A

Compound Description: Erythromycin A is a 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea. It exhibits activity against a wide range of Gram-positive bacteria, as well as some Gram-negative bacteria and atypical respiratory pathogens. [, , , , ] Erythromycin A exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.

Relevance: Erythromycin A is a structurally similar macrolide antibiotic to Erythromycylamine, differing in the substituent at the 9-position of the macrolactone ring. [, ] Erythromycin A serves as the parent compound for many semi-synthetic macrolides, including Erythromycylamine. The comparative analysis of these compounds provides insights into structure-activity relationships and the impact of specific structural modifications on antibacterial activity and pharmacological properties. [, , , ]

Roxithromycin

Compound Description: Roxithromycin is a 14-membered ring macrolide antibiotic belonging to the azalide subclass. [, , ] Like Erythromycylamine, it exhibits activity against a range of Gram-positive bacteria and some Gram-negative bacteria. Roxithromycin is noted for its high tissue penetration and long half-life, allowing for once- or twice-daily dosing.

Relevance: Roxithromycin, similar to Erythromycylamine, belongs to the 14-membered ring macrolide class. [, , ] The studies comparing their uptake and intracellular location in human neutrophils highlight the diversity in pharmacokinetic behavior even within a closely related group of macrolides. [, ]

Azithromycin

Compound Description: Azithromycin is a 15-membered ring macrolide antibiotic of the azalide class. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including atypical respiratory pathogens. [] Like Erythromycylamine, Azithromycin accumulates within neutrophils and macrophages, contributing to its effectiveness against intracellular pathogens.

Relevance: Azithromycin, while possessing a 15-membered ring compared to the 14-membered ring of Erythromycylamine, shares the characteristic of being a dibasic macrolide. [] This shared feature influences their pharmacokinetic behavior, specifically their intracellular accumulation within neutrophils. [, ]

Relevance: LY281389 is a semi-synthetic derivative of Erythromycylamine with a propyl group attached to the nitrogen atom at the 9-position. This modification aims to enhance its antimicrobial efficacy. [, ] Comparing their activities and potential for phospholipidosis provides valuable insights into the structure-activity relationships of Erythromycylamine derivatives.

9(S)-9-N,N-dimethylerythromycylamine A

Compound Description: This compound is a derivative of Erythromycylamine A where the nitrogen at the 9-position is di-methylated. []

Relevance: This compound, along with (9S)-9-N-methylerythromycylamine A, were synthesized to study the impact of N-methylation on the conformation of erythromycylamines. [] Understanding how these structural changes affect the overall shape of the molecule provides insights into their interactions with biological targets.

(9S)-9-N-methylerythromycylamine A

Compound Description: This compound is a derivative of Erythromycylamine A where the nitrogen at the 9-position is mono-methylated. [] This compound can react with various aliphatic aldehydes to form 9,11-cyclic products. These products exhibit diastereoisomerism at the bridging carbon atom (C-23), leading to differences in their NMR spectra and conformational preferences. []

Relevance: This compound serves as a precursor in studying the formation and conformational behavior of 9,11-cyclic aminals derived from Erythromycylamine A. [] Understanding the stereochemistry and conformational preferences of these cyclic derivatives is crucial for elucidating their biological activities and potential as drug candidates.

(9S),(22R)-9,11-N,O-(2-methoxyethoxyethylidine)erythromycylamine A

Compound Description: This compound is a 9,11-cyclic aminal derivative of Erythromycylamine A, featuring a specific stereochemistry at the C-22 and C-23 positions. []

Relevance: The crystal structure of this compound provided a template for the 'folded-in' conformation observed in some 9,11-cyclic aminal derivatives of Erythromycylamine A. [] This structural information is crucial for understanding the relationship between conformation and biological activity in these macrolide derivatives.

Properties

CAS Number

26116-56-3

Product Name

(9S)-9-Amino-9-deoxoerythromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C37H70N2O12

Molecular Weight

735.0 g/mol

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

XCLJRCAJSCMIND-JCTYMORFSA-N

SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Solubility

Soluble in DMSO

Synonyms

9(s)-erythromycylamine
erythromyclamine
erythromyclamine, (9R)-isomer
erythromyclamine, (9S)-isome

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.